2-(3-Methoxypropoxy)phenylboronic acid

Description

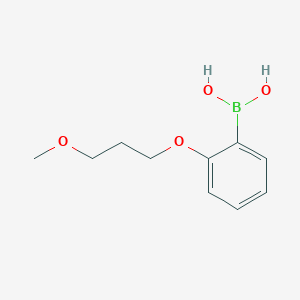

2-(3-Methoxypropoxy)phenylboronic acid is a boronic acid derivative featuring a phenyl ring substituted at the 2-position with a 3-methoxypropoxy group. This compound belongs to the arylboronic acid family, widely recognized for their roles in Suzuki-Miyaura cross-coupling reactions, saccharide sensing, and biomedical applications . The 3-methoxypropoxy substituent introduces both steric bulk and electron-donating properties, which may enhance solubility in polar solvents and influence binding specificity in molecular recognition systems. Challenges in purification, common to many boronic acids (e.g., silica gel binding or boroxin formation ), likely apply here as well.

Properties

IUPAC Name |

[2-(3-methoxypropoxy)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15BO4/c1-14-7-4-8-15-10-6-3-2-5-9(10)11(12)13/h2-3,5-6,12-13H,4,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTKSGDCKQYSRMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=C1OCCCOC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90681428 | |

| Record name | [2-(3-Methoxypropoxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90681428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1122568-12-0 | |

| Record name | [2-(3-Methoxypropoxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90681428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

2-(3-Methoxypropoxy)phenylboronic acid is a phenylboronic acid derivative that has garnered attention for its potential biological activities. This compound is characterized by its ability to interact with various biomolecules, influencing cellular processes and offering therapeutic possibilities in drug delivery systems.

The biological activity of this compound is primarily attributed to its ability to form reversible covalent bonds with diols, a property that is utilized in the development of glucose-sensitive drug delivery systems. This interaction is crucial for the modulation of drug release in response to glucose levels, making it particularly relevant for diabetes management and cancer therapy .

Target Interactions

- Enzyme Inhibition : This compound may inhibit specific enzymes involved in cell signaling pathways, such as kinases, which play a pivotal role in various cellular functions including proliferation and apoptosis.

- Receptor Modulation : It can also modulate receptor activity, influencing biochemical pathways that regulate cellular responses.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates favorable absorption characteristics:

- Human Intestinal Absorption : High probability (0.8221)

- Blood-Brain Barrier Penetration : High probability (0.9205)

- Caco-2 Permeability : Moderate probability (0.613) .

These properties suggest that the compound can effectively reach systemic circulation and potentially cross the blood-brain barrier, which is essential for central nervous system applications.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antidiabetic Properties : The compound's ability to form complexes with glucose allows for self-regulated drug release, which can be beneficial in managing blood sugar levels .

- Antitumor Effects : Preliminary studies suggest potential cytotoxic effects against various cancer cell lines, although further research is required to elucidate these mechanisms fully.

- Neuroprotective Effects : Its interaction with cellular pathways may confer protective effects in neurodegenerative diseases.

Study 1: Glucose-Sensitive Drug Delivery

A study demonstrated the development of a pH-responsive hydrogel incorporating this compound. The hydrogel showed enhanced drug release profiles in response to increased glucose concentrations, indicating its potential application in self-regulated drug delivery systems for diabetic patients .

Study 2: Enzyme Interaction

Research focused on the inhibition of specific kinases by this compound revealed that it could effectively alter cell signaling pathways. This modulation was linked to changes in cell proliferation rates in vitro, suggesting a potential for therapeutic applications in cancer treatment.

| Study | Findings | Implications |

|---|---|---|

| Glucose-Sensitive Hydrogel | Enhanced drug release with increased glucose levels. | Potential for diabetes management applications. |

| Kinase Inhibition | Alteration of cell signaling leading to changes in proliferation rates. | Implications for cancer therapy development. |

Dosage Effects

Dosage studies indicate that low concentrations of this compound can stimulate beneficial cellular processes without significant toxicity. However, higher concentrations may lead to adverse effects such as hepatotoxicity and nephrotoxicity, underscoring the importance of dosage optimization in therapeutic applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The position and nature of substituents on phenylboronic acids significantly impact their reactivity and applications:

- In contrast, the 3-methoxypropoxy group in 2-(3-Methoxypropoxy)phenylboronic acid is electron-donating, which may stabilize the boronic acid form and improve stability in aqueous environments .

- 2-Fluoro-6-methoxyphenylboronic acid (): Fluorine’s strong electronegativity increases acidity of the boronic acid, facilitating faster transmetalation in Suzuki reactions. The methoxypropoxy group, however, offers greater steric hindrance, which could slow catalytic cycles but improve selectivity in molecular recognition .

Steric and Solubility Considerations

- 3-(Bromomethyl)phenylboronic acid (P6) vs. 2-(Bromomethyl)phenylboronic acid (P7) (): Despite similar structures, P7 exhibited drastically lower efficiency in dendrimer-mediated protein delivery compared to P4. This highlights the critical role of substituent position: ortho-substituted groups (as in this compound) may hinder molecular interactions due to steric effects .

Data Table: Key Properties of Selected Phenylboronic Acids

Preparation Methods

General Synthetic Strategy

The synthesis of 2-(3-methoxypropoxy)phenylboronic acid typically follows these key steps:

Functionalization of the phenyl ring with the 3-methoxypropoxy group : This is usually achieved by alkylation of a phenol derivative with a 3-methoxypropyl halide under basic conditions. This step installs the ether functionality at the ortho position relative to where the boronic acid will be introduced.

Introduction of the boronic acid group : The boronic acid functionality is commonly introduced via lithiation or metal-halogen exchange on the appropriately substituted aromatic ring, followed by quenching with a boron electrophile such as trialkyl borates or boron trihalides. Alternatively, transition-metal-catalyzed borylation reactions can be employed.

This approach ensures the selective placement of the boronic acid group at the ortho position relative to the 3-methoxypropoxy substituent, yielding this compound.

Specific Preparation Details and Conditions

While detailed experimental procedures for this exact compound are limited in publicly available literature, the following preparation methods and conditions are supported by analogous syntheses of arylboronic acids with alkoxy substituents:

Starting materials : Phenol or substituted phenol derivatives serve as the aromatic precursor. 3-Methoxypropyl bromide or chloride is used for alkylation.

Alkylation conditions : The phenol is treated with a base such as potassium carbonate or sodium hydride in a polar aprotic solvent (e.g., dimethylformamide or acetone) to generate the phenolate ion, which then reacts with the 3-methoxypropyl halide to form the 3-methoxypropoxyphenyl ether.

Borylation step : The ether-substituted aromatic compound undergoes lithiation using n-butyllithium at low temperature (e.g., −78 °C) to generate the aryllithium intermediate. This intermediate is then reacted with a boron electrophile such as trimethyl borate. Subsequent acidic workup yields the boronic acid.

Purification : The product is purified by recrystallization or chromatography to obtain the pure this compound.

Research Findings and Analytical Data

Molecular weight and formula : The compound has the molecular formula C10H15BO4 with a molecular weight of approximately 210.04 g/mol.

Structural characterization : The compound is characterized by standard spectroscopic techniques (NMR, MS) confirming the presence of the boronic acid group and the 3-methoxypropoxy substituent on the phenyl ring.

Reactivity : The boronic acid group enables participation in Suzuki-Miyaura cross-coupling reactions, which are widely used in pharmaceutical and materials chemistry for constructing biaryl and heteroaryl frameworks.

Synthesis analogs : Studies on related compounds (e.g., 4-(3-methoxypropoxy)phenylboronic acid) confirm that alkylation followed by borylation is a reliable synthetic route.

Summary Table of Preparation Steps

| Step | Process | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Alkylation of phenol | Phenol + 3-methoxypropyl halide + base (K2CO3 or NaH), solvent (DMF/acetone), reflux or room temp | Formation of 3-methoxypropoxyphenyl ether |

| 2 | Lithiation | n-Butyllithium, low temperature (−78 °C) | Aryllithium intermediate |

| 3 | Borylation | Trimethyl borate or boron electrophile, acidic workup | Formation of this compound |

| 4 | Purification | Recrystallization or chromatography | Pure target compound |

Additional Notes

The preparation requires careful control of reaction conditions, especially during lithiation and borylation, to avoid side reactions such as protodeboronation or over-lithiation.

The compound’s solubility profile necessitates the use of co-solvents and stepwise formulation for biological applications.

While direct detailed synthetic protocols for this compound are scarce, the preparation methods align with established procedures for similar arylboronic acids with alkoxy substituents as documented in academic theses and chemical supplier data.

Q & A

Q. What are the common synthetic routes for 2-(3-Methoxypropoxy)phenylboronic acid, and how are reaction conditions optimized?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions , leveraging palladium catalysts to couple aryl halides with boronic acids. Key steps include:

- Pre-functionalization : Introducing the methoxypropoxy group via nucleophilic substitution or etherification prior to boron incorporation.

- Boronation : Using methods like Miyaura borylation (Pd-catalyzed reaction with bis(pinacolato)diboron) .

- Optimization : Reaction temperature (often 80–100°C), solvent polarity (THF or DMF), and inert atmosphere (N₂/Ar) are critical for yield enhancement and side-reaction suppression .

Q. What safety protocols should be followed when handling this compound?

While direct safety data for this compound is limited, analogous boronic acids require:

- Personal Protective Equipment (PPE) : Gloves, lab coats, and eye protection to avoid skin/eye irritation .

- Ventilation : Use fume hoods to prevent inhalation of dust/aerosols.

- Storage : In cool, dark conditions under inert gas to minimize degradation .

Q. Which analytical techniques are recommended for characterizing this compound?

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and boron presence (broad peak for B–OH at ~δ 7–9 ppm) .

- Mass Spectrometry : High-resolution MS (e.g., HRMS-ESI) for exact mass verification (observed: 210.1044594 Da) .

- HPLC : Purity assessment (>97% by HPLC) and stability monitoring .

Advanced Research Questions

Q. How do the methoxypropoxy substituents influence reactivity in cross-coupling reactions?

The methoxypropoxy group enhances solubility in polar solvents (e.g., MeOH, DMSO) and stabilizes intermediates via electron-donating effects. This substituent also sterically hinders ortho-position reactions, directing coupling to the para-position. Comparative studies show increased reaction rates compared to unsubstituted phenylboronic acids .

Q. What strategies mitigate degradation during long-term storage?

Degradation occurs via hydrolysis of the boronic acid group. Mitigation includes:

- Lyophilization : Store as a lyophilized powder under argon .

- Stabilizers : Addition of 1–2% triethylamine to neutralize acidic byproducts .

- Low-Temperature Storage : –20°C in amber vials to prevent photodegradation .

Q. Can computational modeling predict the compound’s interaction with biological targets?

Yes. Density Functional Theory (DFT) calculates bond dissociation energies and orbital interactions, while molecular docking simulates binding to diol-containing biomolecules (e.g., serine proteases). The methoxypropoxy group’s conformational flexibility improves binding entropy in enzyme pockets .

Q. How can reaction yields be improved in Suzuki-Miyaura couplings using this boronic acid?

Q. What are the implications of trace impurities (e.g., anhydrides) on experimental outcomes?

Anhydride impurities (from synthesis) can quench catalysts or form undesired byproducts. Purity must exceed 97% (by HPLC), and pre-purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended before use .

Q. How does the compound interact with glycoproteins or other diol-containing biomolecules?

The boronic acid forms reversible boronate esters with vicinal diols (e.g., saccharides on glycoproteins). This interaction is pH-dependent, with optimal binding at pH 8.5–9.0. Applications include biosensors and targeted drug delivery systems .

Q. What are the challenges in scaling up synthesis for preclinical studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.